molecular formula C18H15BrN2OS B2605567 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-38-5

1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2605567
CAS No.: 899917-38-5
M. Wt: 387.3
InChI Key: RAZDHUCYTHAKJV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione (CAS 899917-38-5) is a brominated imidazole-2-thione derivative of significant interest in medicinal chemistry research. This compound features a complex molecular structure (C18H15BrN2OS) with a molecular weight of 387.29 g/mol . Imidazole-thione hybrids are a prominent area of investigation due to their potential to interact with biological macromolecules. Specifically, structural analogs incorporating the imidazole-2-thione moiety have been studied for their ability to act as DNA intercalators and inhibit the topoisomerase II enzyme, a established target in anticancer drug discovery . Furthermore, heterocyclic compounds containing imidazole scaffolds are extensively researched for their broad spectrum of physiological activities, including antiviral properties against various viruses such as influenza, hepatitis, and herpes simplex virus (HSV) . This makes this compound a valuable scaffold for developing novel therapeutic agents in oncology and virology. The compound is offered with a guaranteed purity of 90% and above and is available in various quantities to support your laboratory work, from small-scale screening (2 μmol) to bulk quantities (100 mg) . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

(4-bromophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-6-4-3-5-7-12)17(23)21(18)16(22)13-8-10-14(19)11-9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZDHUCYTHAKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized imidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of imidazole compounds exhibit significant antibacterial and antifungal activities. In a study examining the structure-activity relationship (SAR), it was found that the introduction of a bromobenzoyl group enhances the efficacy against specific bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Imidazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, a case study demonstrated that 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione induced apoptosis in breast cancer cells through the activation of the caspase pathway . This finding suggests its potential as a lead compound in cancer therapy.

Materials Science

Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers have reported the successful incorporation of this thione into polymer matrices, resulting in materials with improved resistance to thermal degradation and better mechanical performance compared to conventional polymers .

Nanotechnology
In nanotechnology, this compound has been utilized for creating functionalized nanoparticles. These nanoparticles have shown promise in targeted drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Agricultural Chemistry

Pesticide Development
The compound has potential applications in developing agrochemicals. Studies have indicated that derivatives of this thione exhibit herbicidal and insecticidal activities. For example, formulations containing this compound demonstrated effective control over common agricultural pests without significant toxicity to non-target organisms .

Plant Growth Regulation
Additionally, research has explored its role as a plant growth regulator. The application of this compound has been linked to enhanced growth rates and increased yield in various crops, indicating its utility in sustainable agriculture practices .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivityEffective against specific bacterial strains
Anticancer PropertiesInduces apoptosis in breast cancer cells
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical properties
NanotechnologyFunctionalized nanoparticles for drug delivery
Agricultural ChemistryPesticide DevelopmentEffective control over agricultural pests
Plant Growth RegulationIncreased growth rates and crop yields

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole-thione core can interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-thione derivatives. Below is a comparative analysis with structurally related molecules:

Structural and Functional Group Comparisons

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Key Features : Benzoxazole-triazole-thione hybrid with a 4-bromophenyl substituent.
  • Spectral Data :

  • IR : C=S stretch at 1212 cm⁻¹, C-Br at 533 cm⁻¹.
  • 1H-NMR : Aromatic protons (δ 6.10–8.01 ppm), triazole proton (δ 9.51 ppm).
    • Differentiation : The triazole-thione core and benzoxazole ring confer distinct electronic properties compared to the imidazole-thione system in the target compound.

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ()

  • Key Features : Imidazole with a formyl group (C=O at 1661 cm⁻¹) and ethylthio side chain.
  • Spectral Data :

  • 1H-NMR : Formyl proton at δ 9.6 ppm, fluorobenzyl protons at δ 7.46–7.04 ppm.
    • Differentiation : The absence of a thione group and presence of a fluorobenzyl substituent reduce sulfur-based reactivity compared to the target compound.

4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one ()

  • Key Features : Imidazolone ring with a sulfanyl (C-SH) group and 4-bromophenyl substituent.
  • Differentiation : The imidazolone ring (C=O) and sulfanyl group differ from the thione and benzoyl groups in the target compound, affecting hydrogen-bonding capacity.

Implications of Structural Variations

  • Electron-Withdrawing Groups : The 4-bromobenzoyl group in the target compound enhances electrophilicity compared to fluorobenzyl or methoxyphenyl substituents .
  • Thione vs. Sulfanyl : The C=S group in the target compound offers stronger nucleophilic character than C-SH in .
  • Ring Size : The imidazole-thione core (5-membered) may exhibit greater ring strain and reactivity than triazole-thione systems (6-membered) .

Biological Activity

The compound 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole derivative family, known for its diverse biological activities. This article explores its biological activity, particularly its antitumor and antimicrobial properties, supported by research findings and data tables.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including the compound . A study published in Molecules evaluated the antiproliferative effects of several imidazole derivatives against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The findings indicated that the compound exhibited significant antiproliferative activity, with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Key Findings:

  • Selectivity : The compound showed a selectivity index indicating a higher tolerance in normal L-02 cells compared to tumor cells, suggesting a lower toxicity profile for normal cells .
  • Mechanism of Action : The compound induced apoptosis in HeLa cells by increasing the expression of pro-apoptotic protein Bax and decreasing anti-apoptotic protein Bcl-2. This mechanism was confirmed through Western blot analysis and Hoechst/PI staining .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity . A study conducted on various derivatives indicated that modifications to the imidazole structure could enhance antimicrobial efficacy against specific bacterial strains.

Research Insights:

  • The compound was tested against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
  • Structure-activity relationship (SAR) analyses revealed that substituents on the benzoyl moiety significantly influenced antimicrobial potency .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A54918.535-FU20.00
SGC-790110.96MTX15.00
HeLa4.07--

Table 2: Antimicrobial Efficacy of Modified Imidazole Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

Case Studies

A notable case study involved the application of this compound in a preclinical model where it was administered to mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents . The study underscored the potential for this imidazole derivative as a viable candidate for further development into an antitumor therapeutic.

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